molecular formula C5H10BF3N2O3S B14362178 1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine CAS No. 92669-29-9

1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine

Cat. No.: B14362178
CAS No.: 92669-29-9
M. Wt: 246.02 g/mol
InChI Key: GXNLVXVPLCOZNK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine is a compound that features a boron-nitrogen heterocyclic structure with a trifluoromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine typically involves the reaction of a boron-containing precursor with a trifluoromethanesulfonylating agent. One common method includes the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as the trifluoromethanesulfonylating agent. The reaction is usually carried out under anhydrous conditions and may require a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine involves the activation of the boron-nitrogen heterocycle and the trifluoromethanesulfonyl group. The boron atom can coordinate with various nucleophiles, facilitating substitution and coupling reactions. The trifluoromethanesulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine is unique due to its boron-nitrogen heterocyclic structure, which imparts distinct reactivity and stability compared to other trifluoromethanesulfonyl-containing compounds. This uniqueness makes it a valuable reagent in specialized organic transformations and advanced material development .

Properties

CAS No.

92669-29-9

Molecular Formula

C5H10BF3N2O3S

Molecular Weight

246.02 g/mol

IUPAC Name

(1,3-dimethyl-1,3,2-diazaborolidin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C5H10BF3N2O3S/c1-10-3-4-11(2)6(10)14-15(12,13)5(7,8)9/h3-4H2,1-2H3

InChI Key

GXNLVXVPLCOZNK-UHFFFAOYSA-N

Canonical SMILES

B1(N(CCN1C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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